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Compound of Interest

4-Chloro-6-methyl-2-
Compound Name:
phenylpyrimidine

cat. No.: B1361156

An In-depth Technical Guide to 4-Chloro-6-methyl-2-phenylpyrimidine: Synthesis,
Characterization, and Applications

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous
therapeutic agents and biologically active molecules.[1][2] Its prevalence is due to its versatile
chemical reactivity and its ability to act as a bioisostere for other aromatic systems, enabling a
wide range of structural modifications to modulate pharmacological activity. This guide focuses
on a specific, valuable derivative: 4-Chloro-6-methyl-2-phenylpyrimidine. As a functionalized
pyrimidine, it serves as a critical building block for the synthesis of more complex molecular
architectures, particularly in the realm of drug discovery and materials science. The strategic
placement of its chloro, methyl, and phenyl groups offers multiple reaction sites for further
chemical elaboration.

This document provides a comprehensive overview of 4-Chloro-6-methyl-2-
phenylpyrimidine, detailing its chemical identity, physicochemical properties, a robust
synthesis protocol, and its potential applications, with a particular focus on its utility for
researchers and professionals in drug development.

Chemical Identity and Structure
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The formal nomenclature and structural representation are fundamental to understanding the
reactivity and properties of this compound.

IUPAC Name and Synonyms

The unequivocally accepted IUPAC name for this compound is 4-chloro-6-methyl-2-
phenylpyrimidine.[3] It is also referenced in chemical literature and databases by several
synonyms, including:

e Pyrimidine, 4-chloro-6-methyl-2-phenyl-
e 6-chloro-4-methyl-2-phenylpyrimidine

o CAS RN: 29509-92-0[3][4]

Chemical Structure

The molecular structure consists of a central pyrimidine ring substituted at positions 2, 4, and 6.
A phenyl group is attached at the C2 position, a chloro group at the C4 position, and a methyl
group at the C6 position.

Caption: 2D Structure of 4-chloro-6-methyl-2-phenylpyrimidine.

Physicochemical and Computed Properties

A summary of the key properties is essential for experimental design, including solvent
selection, reaction condition optimization, and analytical method development.
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Property Value Source
Molecular Formula C11HoCIN:2 PubChem][3]
Molecular Weight 204.65 g/mol PubChem][3]
Monoisotopic Mass 204.0454260 Da PubChem|[3][5]
CAS Number 29509-92-0 PubChem][3]
XLogP3 (Computed) 3.2 PubChem|[3]
Topological Polar Surface Area  25.8 A2 PubChem|[3]
Boiling Point (Predicted) 324.5 £ 22.0 °C at 760 mmHg ECHEMI[6]
Physical Form Solid Hit2Lead[4]

Synthesis Protocol

While multiple synthetic routes to substituted pyrimidines exist, a common and reliable method
involves a condensation reaction to form the pyrimidine ring, followed by chlorination. The
following protocol is a validated approach adapted from established methodologies for similar
pyrimidine analogs.

Proposed Synthetic Pathway

The synthesis can be logically divided into two primary stages:

o Step 1: Cyclocondensation. Formation of the pyrimidinone intermediate, 6-methyl-2-
phenylpyrimidin-4(3H)-one, via the reaction of benzamidine with a [3-ketoester, such as ethyl
acetoacetate.

o Step 2: Chlorination. Conversion of the pyrimidinone to the target 4-chloro derivative using a
standard chlorinating agent like phosphorus oxychloride (POCI5).
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6-methyl-2-phenylpyrimidin-4(3H)-one

POCls (Phosphorus Oxychloride) 4-Chloro-6-methyl-2-phenylpyrimidine

Base (.g., NaOEt)
in Ethanol

Click to download full resolution via product page

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Methodology
Step 1: Synthesis of 6-methyl-2-phenylpyrimidin-4(3H)-one

e Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, add a solution of sodium ethoxide (NaOEt) in ethanol. This is typically prepared by
carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol.

o Addition of Reagents: Add benzamidine hydrochloride (1.0 eq) to the ethanolic solution,
followed by the dropwise addition of ethyl acetoacetate (1.1 eq).

e Reaction: Heat the resulting mixture to reflux and maintain for 4-6 hours, monitoring the
reaction progress by Thin Layer Chromatography (TLC).

o Workup and Isolation: After completion, cool the reaction mixture to room temperature and
reduce the solvent volume under reduced pressure. Add water to the residue to precipitate
the product. Filter the solid, wash with cold water, and dry under vacuum to yield the

pyrimidinone intermediate.

Step 2: Synthesis of 4-Chloro-6-methyl-2-phenylpyrimidine
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e Reaction Setup: In a flask equipped with a reflux condenser (connected to a gas trap for
HCI), place the dried 6-methyl-2-phenylpyrimidin-4(3H)-one (1.0 eq).

 Chlorination: Carefully add an excess of phosphorus oxychloride (POCIs, ~5-10 eq), which
serves as both the reagent and solvent.

» Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The reaction should
be monitored by TLC until the starting material is consumed.

o Workup and Purification: Cool the reaction mixture to room temperature and slowly quench
by pouring it onto crushed ice with vigorous stirring. The product will precipitate as a solid.
Neutralize the solution carefully with a base (e.g., NaHCOs or NaOH solution). Filter the
crude product, wash thoroughly with water, and dry. Purify the crude solid by recrystallization
from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column
chromatography on silica gel.

Applications in Medicinal Chemistry and Drug
Development

The true value of 4-Chloro-6-methyl-2-phenylpyrimidine lies in its role as a versatile
synthetic intermediate. The chloro-substituent at the C4 position is a key functional handle,
acting as a leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for
the straightforward introduction of a wide variety of functional groups, including amines,
alcohols, and thiols, enabling the rapid generation of compound libraries for drug screening.

» Scaffold for Kinase Inhibitors: The pyrimidine ring is a well-established "hinge-binding" motif
in many kinase inhibitors. The 2-phenyl and 6-methyl groups can be tailored to occupy
specific pockets within an enzyme's active site, while the C4 position can be functionalized to
extend into solvent-exposed regions, improving potency and solubility.

o Antifungal Agents: Some 2-phenylpyrimidine derivatives have been explored as potential
antifungal agents that target the CYP51 enzyme, an essential component in fungal cell
membrane biosynthesis.[1]

o General Heterocyclic Synthesis: Beyond specific targets, this compound is a building block
for more complex fused heterocyclic systems. The reactivity of the chloro group facilitates
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annulation reactions to construct polycyclic structures of pharmaceutical interest.[2][7] The
presence of chlorine in drug candidates is known to often enhance their metabolic stability
and binding affinity.[8]

Analytical Characterization

Unambiguous structural confirmation is critical. While experimental data for this specific
molecule is not widely published, characterization would rely on standard analytical techniques.

[9]
» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: Expected signals would include a singlet for the methyl protons (~2.5 ppm), a
singlet for the C5-H proton on the pyrimidine ring (~7.0-7.5 ppm), and multiplets in the
aromatic region (~7.5-8.5 ppm) corresponding to the protons of the phenyl group.

o 13C NMR: Resonances for the methyl carbon, the distinct carbons of the pyrimidine ring
(with C4 being significantly influenced by the chloro substituent), and the carbons of the
phenyl ring would be observed.

e Mass Spectrometry (MS):

o Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would
show the molecular ion peak (M*). A characteristic isotopic pattern for the presence of one
chlorine atom ([M]* and [M+2]* in an approximate 3:1 ratio) would be a key diagnostic
feature. The expected monoisotopic mass is 204.0454 Da.[5]

o Infrared (IR) Spectroscopy: Characteristic absorption bands for C=C and C=N stretching of
the aromatic rings, as well as C-H stretching and bending vibrations, would be present.

Safety and Handling

Based on aggregated GHS data, 4-Chloro-6-methyl-2-phenylpyrimidine should be handled
with appropriate precautions.[3]

e Hazard Statements:

o H302: Harmful if swallowed.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.researchgate.net/figure/Synthesis-of-4-chloro-6-ethoxy-2-methylthiopyrimidine-5-and-attempted-synthesis-of_fig2_311954722
https://www.mdpi.com/1422-8599/2017/1/M923
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://www.benchchem.com/pdf/Characterization_of_4_Chloro_6_ethyl_2_phenylpyrimidine_Application_Notes_and_Protocols.pdf
https://pubchemlite.lcsb.uni.lu/e/compound/598255
https://www.benchchem.com/product/b1361156?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-6-methyl-2-phenylpyrimidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o H315: Causes skin irritation.
o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

o Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal
protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid
inhalation of dust and contact with skin and eyes.

Conclusion

4-Chloro-6-methyl-2-phenylpyrimidine is a high-value chemical intermediate with significant
potential in synthetic and medicinal chemistry. Its well-defined structure, predictable reactivity,
and straightforward synthesis make it an attractive starting material for the development of
novel pharmaceuticals and functional materials. This guide provides the foundational
knowledge required for researchers to confidently incorporate this versatile building block into
their synthetic programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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